Fastogen Green Y
Description
Overview of Halogenated Copper Phthalocyanine (B1677752) Pigments in Advanced Applications
Halogenated copper phthalocyanines are a premier class of organic pigments, renowned for their outstanding stability and vibrant colors. google.comgla.ac.uk The introduction of halogen atoms—typically chlorine and bromine—into the copper phthalocyanine (CuPc) molecule shifts the absorption spectrum, changing the color from blue to various shades of green. google.comjchemrev.com Progressively increasing the halogen content leads to yellower shades of green. google.com These pigments are defined by their remarkable resistance to light, weathering, heat, and chemical attack, making them indispensable in applications where durability is paramount. google.comepsilonpigments.com
The advanced applications for these pigments are extensive. They are widely used in the automotive and industrial coatings industries, where long-term color retention and resistance to environmental factors are critical. ontosight.airanbarr.com In the plastics industry, they are used to color materials like PVC and polyethylene, especially in products that require high heat stability during processing, withstanding temperatures over 300°C. ranbarr.comepsilonpigments.com Furthermore, their chemical inertness and high tinting strength make them suitable for high-end printing inks for packaging and textiles. ontosight.aigla.ac.uk A significant modern application is in the manufacturing of color filters for liquid crystal displays (LCDs), where their high transparency, contrast, and high gloss are essential for vibrant and clear image reproduction. cncolorchem.comranbarr.com The unique physicochemical properties of halogenated phthalocyanines have also spurred research into their use in emerging technologies, including organic semiconductors, catalysts, and specialized sensors. rsc.orgqualitron.net
| Application Area | Key Properties Utilized | Specific Examples |
|---|---|---|
| Automotive & Industrial Coatings | Excellent lightfastness, weather resistance, chemical stability | OEM automotive paints, coil coatings, architectural paints ontosight.aiepsilonpigments.com |
| Plastics & Rubber | High heat stability (>300°C), minimal migration, strong tinting power | Coloring for PVC, PE, PP, ABS, engineering plastics ranbarr.comepsilonpigments.com |
| High-End Printing Inks | Solvent resistance, high gloss, transparency | Packaging inks, textile printing, offset inks ontosight.aiqualitron.net |
| Electronics | High contrast, brightness, transparency | Color filters for LCD panels cncolorchem.comranbarr.com |
| Emerging Technologies | Electrochemical and photophysical properties | Humidity sensors, organic semiconductors jchemrev.comrsc.org |
Historical Context of Fastogen Green Y Development and Its Significance in Colorant Science
The history of phthalocyanine pigments dates back to the early 20th century. An unidentified blue compound was first noted in 1907, with copper phthalocyanine being discovered serendipitously in 1927 by Swiss researchers. wikipedia.org This was followed by the discovery of iron phthalocyanine at Scottish Dyes (later ICI) in the same year, and the definitive characterization of the phthalocyanine structure by Sir Patrick Linstead in 1934. wikipedia.org These initial discoveries centered on blue pigments, which were valued for their stability, but the desire for a green pigment of equal performance drove further research. google.com
Scientists found that introducing halogen atoms into the phthalocyanine molecule produced the desired green shades. google.com The fully chlorinated version, C.I. Pigment Green 7, became a commercially important colorant. jchemrev.com The quest for different hues led to the development of mixed halogenated pigments. While it was known that brominated products yielded a yellower green than chlorinated ones, the controlled synthesis of a mixed bromo-chloro copper phthalocyanine was challenging. chimia.ch this compound, or Pigment Green 36, emerged from this research as a poly-halogenated copper phthalocyanine containing a significant number of both bromine and chlorine atoms. cncolorchem.comnih.gov Phthalo green pigments were first introduced commercially in 1938. winsornewton.com The development of Pigment Green 36 provided a yellowish-green pigment with the high performance characteristic of the phthalocyanine class, filling a crucial space in the color palette for high-durability applications. ranbarr.comwinsornewton.com Its creation represents a significant milestone in colorant science, demonstrating the sophisticated chemical engineering required to fine-tune the optical and physical properties of organic pigments.
Scope and Research Imperatives for this compound in Contemporary Materials Science
In contemporary materials science, the research and application of this compound (Pigment Green 36) continue to be relevant and are expanding into new domains. Its established use in high-performance coatings, plastics, and inks remains a cornerstone of its commercial significance. epsilonpigments.com However, current research is increasingly focused on leveraging its unique properties for advanced technological materials.
A primary area of research is its application in electronics, particularly in color filters for LCD and other display technologies. cncolorchem.comchemknock.com The demand for displays with wider color gamuts, higher brightness, and better energy efficiency drives the need for pigments like PG36 with superior transparency and color reproducibility. wordpress.comresearchgate.net Research focuses on optimizing pigment particle size and surface properties to enhance contrast and dispersion within the filter matrix. gla.ac.ukdic-global.com
Furthermore, the inherent stability and electrochemical properties of the halogenated copper phthalocyanine structure are being explored for novel applications. Recent studies have demonstrated that electrochemical modification of copper phthalocyanine, including halogenation, can produce materials suitable for highly sensitive and responsive humidity sensors. rsc.org This is attributed to the halogenation process enhancing the copper center's positive charge, thereby improving its affinity for water molecules. rsc.org The polymorphism of Pigment Green 36, referring to its ability to exist in different crystalline forms, is another area of investigation as crystal structure can significantly influence its coloristic and performance properties. jchemrev.com As materials science advances, the focus remains on harnessing the molecular architecture of pigments like this compound to create functional materials that go beyond coloration.
Structure
2D Structure
Properties
CAS No. |
14302-13-7 |
|---|---|
Molecular Formula |
C32Br6Cl10CuN8 |
Molecular Weight |
1393.9 g/mol |
IUPAC Name |
copper;5,7,14,24,26,34-hexabromo-6,8,15,16,17,23,25,32,33,35-decachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32Br6Cl10N8.Cu/c33-9-1-4(15(39)12(36)20(9)44)28-49-25(1)53-31-7-8(18(42)23(47)14(38)17(7)41)32(56-31)54-26-2-5(16(40)13(37)21(45)10(2)34)29(50-26)55-30-6-3(27(51-28)52-30)11(35)22(46)24(48)19(6)43;/q-2;+2 |
InChI Key |
JRJLLXQDXANQEC-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1Cl)Br)Cl)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Cl)Br)Cl)C9=C4C(=C(C(=C9Cl)Br)Cl)Cl.[Cu+2] |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Br)Cl)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Cl)Br)Cl)C9=C4C(=C(C(=C9Cl)Br)Cl)Cl.[Cu+2] |
Other CAS No. |
14302-13-7 |
physical_description |
C.i. pigment green 36 is an odorless green-yellowish to green powder. pH 7.0-9.0. (NTP, 1992) DryPowder, WetSolid; OtherSolid, Liquid |
solubility |
less than 0.1 mg/mL at 64° F (NTP, 1992) |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemistry
Contemporary Synthetic Routes for Halogenated Phthalocyanine (B1677752) Pigments
The industrial production of halogenated phthalocyanine pigments, including Fastogen Green Y, primarily relies on the post-halogenation of a pre-formed copper phthalocyanine (CuPc) precursor. This approach allows for precise control over the degree and type of halogenation, which directly influences the final pigment's color and properties.
Halogenation of Copper Phthalocyanine Precursors
The foundational method for producing pigments like this compound involves the direct halogenation of copper phthalocyanine. The introduction of halogen atoms, specifically chlorine and bromine, onto the phthalocyanine ring system progressively shifts the color from blue to green. google.com A significant green hue is typically achieved when 14 to 16 hydrogen atoms on the aromatic rings are substituted with halogens. chimia.ch
The synthesis of the initial copper phthalocyanine can be achieved through methods such as the phthalic anhydride (B1165640)/urea process, where phthalic anhydride, urea, and a copper salt are heated together. chimia.chgoogle.com Another common route is the phthalonitrile (B49051) process, which involves heating phthalonitrile with a copper source. chimia.chresearchgate.net
Once the copper phthalocyanine is synthesized, it undergoes halogenation. This is often carried out in a high-boiling point solvent or a molten salt bath. A widely used industrial method involves a molten eutectic mixture of aluminum chloride and sodium chloride at temperatures between 180 to 200°C. chimia.ch This medium facilitates the substitution reaction with halogenating agents.
Two-Stage Chlorination and Bromination Protocols
For mixed halogenated pigments like this compound (Pigment Green 36), a two-stage halogenation process is commonly employed. This sequential introduction of chlorine and bromine allows for fine-tuning of the pigment's shade and performance characteristics.
The process typically begins with the chlorination of crude copper phthalocyanine. This is often conducted in a molten salt medium, such as a mixture of aluminum chloride and sodium chloride, at temperatures ranging from 180 to 220°C. Chlorine gas is introduced, leading to the substitution of hydrogen atoms on the phthalocyanine ring with chlorine.
Following the initial chlorination, a subsequent bromination step is carried out. This involves the introduction of bromine, which further shifts the pigment's absorption spectrum, resulting in a yellower-green shade. chimia.ch The molar ratio of bromine to chlorine is a critical parameter that is carefully controlled to achieve the desired color properties and stability. For instance, a bromine to chlorine molar ratio of 1.5–2.0:1 is often targeted.
Solvent-Free Synthesis Approaches and Their Implications
In response to growing environmental concerns and the desire for more efficient manufacturing processes, solvent-free or solid-state synthesis methods for halogenated phthalocyanines are being explored. Traditional methods often rely on high-boiling organic solvents or large volumes of acid, which can generate significant waste.
Recent research has demonstrated the potential of mechanochemical methods, such as ball-milling, for the halogenation of copper phthalocyanine. In one approach, copper phthalocyanine, aluminum chloride, and a chlorinating agent are milled together at room temperature. This method can achieve high levels of chlorination without the need for a solvent, thereby reducing liquid waste and energy consumption. While still an emerging area, solvent-free synthesis holds promise for a more sustainable and cost-effective production of halogenated phthalocyanine pigments.
Targeted Structural Modification and Derivatization Strategies
Beyond the direct halogenation of the phthalocyanine core, targeted structural modifications and derivatization strategies are employed to further enhance the properties of these pigments. These modifications can influence optical properties, crystal structure, and solubility characteristics.
Modification of the Central Metal Atom for Optical Property Enhancement (e.g., Copper to Zinc Substitution)
The central metal atom in the phthalocyanine macrocycle plays a crucial role in determining the pigment's electronic and, consequently, its optical properties. While copper is the most common metal used in green phthalocyanine pigments, substitution with other metals, such as zinc, can lead to notable changes in the absorption spectrum and other characteristics.
The synthesis of zinc phthalocyanine (ZnPc) can be accomplished through similar methods used for CuPc, by reacting phthalic anhydride or phthalonitrile with a zinc salt. fishersci.at The resulting ZnPc can then be halogenated. The substitution of copper with zinc can influence the charge distribution within the macrocycle, leading to shifts in the absorption bands and potentially different coloristic properties. This strategy allows for the creation of pigments with tailored optical characteristics for specific applications.
Controlled Introduction of Organic Substituents for Latent Pigment Formation
Latent pigmentation is an advanced strategy used to improve the application properties of pigments. This involves the temporary introduction of solubilizing groups to the pigment molecule, rendering it soluble in a particular solvent system. After application, a chemical or thermal trigger removes these groups, regenerating the insoluble pigment in its final, desired form.
For phthalocyanine pigments, this can be achieved by introducing specific organic substituents onto the aromatic rings. These substituents can be designed to be cleavable under certain conditions. For example, chlorosulfonation of copper phthalocyanine with chlorosulfonic acid can introduce sulfonyl chloride groups. chimia.ch These reactive groups can then be further reacted with amines or other organic molecules to create soluble derivatives. chimia.ch This approach allows for the formulation of high-performance inks and coatings with improved rheology and film-forming properties.
Optimization of Pigment Surface Properties through Chemical Treatment
The performance of this compound in application media is critically dependent on its surface properties. Untreated pigment particles often exhibit poor dispersibility and a tendency to agglomerate, which can negatively impact color strength, gloss, and rheological behavior in paints, inks, and plastics. To mitigate these issues, various chemical surface treatments are employed to enhance compatibility with different systems. nih.gov
Common strategies for the surface modification of PG36 and related phthalocyanine pigments include:
Nucleophilic Substitution: The halogen atoms on the surface of PG36 particles are susceptible to nucleophilic attack, providing a versatile route for modification. Treatment with nucleophilic agents containing water-soluble groups can render the pigment water-dispersible. For instance, reacting PG36 with 3-mercaptobenzoic acid or sodium sulfite (B76179) introduces carboxylic or sulfonic acid groups, respectively, onto the pigment surface. imaging.org These modifications lead to dispersions with excellent colloidal stability without altering the intrinsic color properties of the pigment. imaging.org
Adsorption of Pigment Derivatives: A widely used industrial method involves milling or co-finishing the crude pigment with specific pigment derivatives. nih.gov Sulfonated or aminomethylated phthalocyanine derivatives, for example, have a strong affinity for the pigment crystal surface and act as stabilizing agents, preventing flocculation. nih.govgoogle.com One patent describes the production of green pigment preparations by combining C.I. Pigment Green 36 with at least one pigment derivative and, optionally, other surfactants. google.com
Inorganic and Polymeric Coating: Encapsulating pigment particles with a thin layer of an inorganic or polymeric material is another effective approach. Methods include:
Silica (B1680970) Coating: Functionalized silica coatings can be applied to improve the hydrophobic and optical properties of copper phthalocyanine pigments. researchgate.net
Alumina (B75360) Coating: A few-nanometer-thick film of alumina (Al₂O₃), applied via atomic layer deposition (ALD), has been shown to enhance the dispersion stability of organic pigments by creating electrostatic stabilization. researchgate.net
Other Coatings: Additives such as silicon dioxide and siloxanes are used as coatings to inhibit crystal growth and improve dispersibility. nih.gov
Surfactant and Rosin (B192284) Treatment: The surface of the pigment can be treated with various surfactants, such as long-chain carboxylic acids (fatty acids). nih.gov Additionally, treatment with rosin or subjecting the pigment to an acidic or basic modification can also improve its application properties. google.com
The table below summarizes key findings from a study on the surface modification of PG36 using a nucleophilic treating agent.
| Property | Value | Reference |
|---|---|---|
| Modifying Agent | 3-Mercaptobenzoic Acid (3-MBA) | imaging.org |
| Reaction Conditions | DMF, 125°C, 60 hrs | imaging.org |
| Mean Volume Particle Size (Post-Sonication) | 80 nm | imaging.org |
| Dispersion Viscosity | Water-like | imaging.org |
| Dispersion Surface Tension | Water-like | imaging.org |
Mechanistic Elucidation of Synthetic Pathways
The synthesis of this compound involves the extensive halogenation of a copper phthalocyanine (CuPc) precursor. The process is complex, aiming to substitute a significant number of the 16 available hydrogen atoms on the aromatic ring with a specific ratio of bromine and chlorine atoms.
The distinctive yellowish-green hue of this compound (PG36) is a direct result of incorporating both bromine and chlorine into the phthalocyanine structure; the shade becomes progressively more yellow as the bromine content increases. chimia.ch The most common industrial method for producing polyhalogenated CuPc is the direct halogenation of pre-formed CuPc in a molten salt eutectic mixture, typically NaCl/AlCl₃, at temperatures between 180-200°C. bibliomed.orgnaver.com
The process for creating these mixed-halogen pigments involves simultaneous or sequential bromination and chlorination. chimia.ch The reaction is typically catalyzed by metal chlorides, such as FeCl₃. naver.com A patent describes a process for "perhalogenation" where CuPc is treated in an AlCl₃/NaCl/SO₂Cl₂ melt by introducing elemental chlorine and/or bromine, which can be performed under pressure. google.com
The precise mechanism of this mixed halogen exchange on the CuPc core is intricate. It is understood to be a series of electrophilic aromatic substitution reactions where the halogenating agents, activated by the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), attack the electron-rich phthalocyanine ring. The central copper atom plays a crucial role, influencing the electronic properties of the macrocycle and potentially participating in the reaction through its various accessible oxidation states (Cu(I), Cu(II), Cu(III)). mdpi.com
For mixed halogenation, the relative rates of chlorination and bromination and the final halogen ratio (e.g., yellowest shades have 11-12 bromine and 4-5 chlorine atoms) are controlled by reaction conditions such as temperature, pressure, reaction time, and the concentration of the respective halogenating agents. chimia.chgoogle.com The mechanism is not a simple substitution but a complex interplay of competing reactions. The term "halogen exchange" can also refer to reactions where one halogen is replaced by another, a process that can be catalyzed by copper compounds like CuI in what is known as an aromatic Finkelstein reaction. mdpi.com While this specific reaction is typically studied on simpler aromatic systems, similar principles may apply to the complex phthalocyanine structure under harsh halogenating conditions.
The table below outlines a typical industrial process for halogenation.
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | Copper Phthalocyanine (CuPc) | naver.com |
| Reaction Medium | Sodium Chloride/Aluminum Chloride (NaCl/AlCl₃) molten eutectic | naver.com |
| Alternative Media | Chlorosulfonic acid, Thionyl chloride, Sulfuryl chloride | naver.com |
| Halogenating Agents | Elemental Chlorine (Cl₂) and/or Bromine (Br₂) | google.com |
| Temperature Range | 180-200°C | naver.com |
| Catalyst | Iron(III) Chloride (FeCl₃) or other metal chlorides | naver.com |
The formation of this compound is governed by both kinetic and thermodynamic factors that influence the reaction rate and the stability of the final product.
While specific thermodynamic data (e.g., ΔH°f, ΔG°f) for the formation of PG36 is not widely published, considerations focus on the stability of the resulting crystal structure. Polyhalogenated copper phthalocyanines have been reported to exist in a crystalline modification that is closely related to the α-phase of copper phthalocyanine blue. naver.com Unlike the parent CuPc which has multiple polymorphs with varying stability (the β-modification being the most thermodynamically stable), the extensive halogenation in PG36 appears to favor a single, stable crystal phase. naver.com The high degree of halogenation introduces significant steric hindrance and strong intermolecular interactions, which lock the molecules into a stable lattice, preventing the phase transitions that can be problematic for other CuPc pigments. naver.com
From a kinetic standpoint, the halogenation reaction requires significant energy input, as evidenced by the high reaction temperatures (180-200°C) used in industrial synthesis. naver.com The reaction proceeds via a stepwise mechanism, and achieving a high degree of substitution (up to 15 or 16 halogen atoms) with a specific Br/Cl ratio requires careful control over the reaction kinetics. The rate of halogenation is influenced by:
Temperature: Higher temperatures increase the reaction rate but must be controlled to prevent degradation of the phthalocyanine macrocycle.
Catalyst: Lewis acid catalysts like AlCl₃ or FeCl₃ are essential for activating the halogens and accelerating the rate of electrophilic substitution. naver.com
Reactant Concentration: The partial pressures or concentrations of chlorine and bromine are critical in determining the rate of their respective incorporation and the final composition of the pigment.
Spectroscopic and Advanced Analytical Characterization
Advanced Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopic methods are indispensable for elucidating the intricate structural and electronic features of Fastogen Green Y. Techniques such as FTIR, Raman, and UV-Visible spectroscopy provide a comprehensive understanding of its molecular vibrations and electronic transitions, which are fundamental to its color and stability.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the molecular structure of this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of a substance serves as a unique molecular "fingerprint."
In the analysis of this compound, the region between 1000 cm⁻¹ and 1400 cm⁻¹ is particularly characteristic of fully substituted copper phthalocyanine (B1677752) derivatives. nih.gov The absence of C-H related vibrational modes in this region confirms the complete halogenation of the benzene (B151609) rings. Specific bands in the spectrum can be assigned to the stretching vibrations of the carbon-halogen bonds. Tentative assignments attribute bands in the 765-775 cm⁻¹ range to C-Cl stretching, while the broadening observed around 745 cm⁻¹ is ascribed to C-Br stretching vibrations. nih.gov The analysis of these vibrational bands confirms the brominated and chlorinated nature of the molecule. However, in certain sample matrices, such as acrylic polymer emulsions, the characteristic peaks of phthalocyanine pigments can be obscured by signals from fillers and binders, making identification by FTIR challenging. uva.nl
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 1000 - 1400 | Characteristic of substituted copper phthalocyanine ring structure | nih.gov |
| 765 - 775 | C-Cl stretching (tentative) | nih.gov |
| ~745 | C-Br stretching (broad band) | nih.gov |
Raman spectroscopy provides complementary information to FTIR, analyzing the light scattered from the sample to probe its vibrational modes. It is particularly useful for identifying the phthalocyanine macrocycle and is less susceptible to interference from water.
The Raman spectrum of this compound (also known as Pigment Green 36) has been collected using various excitation laser wavelengths, including 532 nm, 633 nm, and 785 nm. chsopensource.orgirug.orgirug.org The choice of laser is critical, as some wavelengths can induce strong fluorescence, which may obscure the weaker Raman signals. mdpi.com The spectra exhibit characteristic peaks corresponding to the vibrations of the phthalocyanine ring structure. These peaks serve as a distinct fingerprint for the pigment's identification in various applications. irug.orgirug.org
| Excitation Wavelength (nm) | Prominent Raman Shifts (cm⁻¹) | Reference |
|---|---|---|
| 633 | ~680, 1340, 1535 | irug.org |
| 785 | ~680, 745, 1340, 1535 | irug.org |
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, which are responsible for its color. For this compound, the spectrum is dominated by absorptions originating from π→π* transitions within the extensive conjugated 18-electron system of the phthalocyanine macrocycle. nih.govjchemrev.com
The UV-Vis spectrum of this compound displays two principal absorption regions: the B band (or Soret band) in the near-UV region and the Q band in the visible region. nih.gov A study of PG36 dispersed in water identified peaks at 326 nm and 370 nm (B band), and at 662 nm and 732 nm with a shoulder at 622 nm (Q band). nih.gov The absorption of light in the red and blue parts of the spectrum results in the compound's characteristic bright yellowish-green appearance. msu.edu The exact position and intensity of these bands can be influenced by the solvent and the aggregation state of the pigment molecules. nih.gov
| Absorption Band | Wavelength (λmax, nm) | Reference |
|---|---|---|
| B Band | 326, 370 | nih.gov |
| Q Band | 622 (shoulder), 662, 732 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. However, its direct application to this compound for structural characterization is generally not feasible. The central Copper(II) ion is paramagnetic, possessing an unpaired electron that causes significant broadening of NMR signals, rendering the resulting spectra uninterpretable. rsc.orgineosopen.org
Despite this limitation, NMR spectroscopy is an invaluable tool in the context of derivatization studies of phthalocyanines. To overcome the issue of paramagnetism, chemists can synthesize analogous compounds using a diamagnetic metal ion, such as Zinc(II), in the phthalocyanine core. researchgate.netijsr.net For these diamagnetic derivatives, ¹H and ¹³C NMR spectroscopy can be used to fully characterize the structure, confirming the position and nature of substituents on the phthalocyanine ring. ijsr.net This approach is crucial when developing new phthalocyanine-based materials, as it allows for the unambiguous structural confirmation of novel, synthetically modified ligands before their complexation with copper or for the final diamagnetic product. researchgate.net
UV-Visible Absorption Spectroscopy for Electronic Transitions and Colorimetric Analysis
Elemental and Compositional Analysis Methodologies
Determining the precise elemental composition of this compound is critical, as the ratio of bromine to chlorine directly influences its coloristic and performance properties. X-ray fluorescence spectroscopy is a primary technique for this purpose.
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. science.gov When a sample is irradiated with high-energy X-rays, atoms within the sample are excited and emit secondary (or fluorescent) X-rays. Each element emits X-rays at a unique, characteristic energy, allowing for the identification and quantification of the elements present. science.gov
For this compound, a halogenated copper phthalocyanine, XRF is ideally suited to confirm the presence of its key elemental components. ijcs.ro The analysis of the pigment reveals characteristic X-ray emission lines for copper (Cu), bromine (Br), and chlorine (Cl). ijcs.roresearchgate.net This qualitative and quantitative data is essential for quality control in pigment manufacturing, ensuring the correct degree of halogenation has been achieved.
Particle Size and Morphology Characterization in Pigment Systems
The physical characteristics of pigment particles, such as their size and shape, are critical determinants of their optical properties, dispersibility, and stability in final applications. For this compound, a deep understanding of these attributes is achieved through high-resolution particle size analysis and advanced microscopic imaging.
High-Resolution Nanometric Particle Size Analysis and Distribution
The particle size of this compound is a key parameter influencing its coloristic properties and performance. Dynamic Light Scattering (DLS) is a common technique used to determine the average hydrodynamic diameter and particle size distribution of this pigment in various solvents.
Research has shown that the particle size of PG36 can vary depending on the dispersion medium. For instance, DLS measurements revealed an average hydrodynamic size of 98 nm in water and 126 nm in propan-2-ol using cumulant analysis. nih.gov A different analysis method, the NNLS algorithm, indicated slightly larger values of 131 nm in water and 155 nm in propan-2-ol. nih.gov This suggests that the solvent environment can influence the state of aggregation of the pigment particles. nih.gov
Furthermore, studies have highlighted the polydisperse nature of PG36, with particles ranging from below 50 nm up to the micrometer scale. researchgate.net The particle size distribution is a critical factor, with narrower distributions generally leading to improved transparency and color purity in applications like color filters. google.com For certain applications, the desired average particle diameter of the primary particles is between 10 nm and 50 nm, while the secondary particles formed by aggregation are preferably between 10 nm and 70 nm. google.com
Table 1: Average Hydrodynamic Diameter of PG36 in Different Solvents
| Solvent | Analysis Method | Average Hydrodynamic Diameter (2RH, nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| Water | Cumulant | 98 ± 1.2 | 0.259 ± 0.012 |
| Water | NNLS | 131 ± 4.2 | N/A |
| Propan-2-ol | Cumulant | 126 ± 2.1 | 0.273 ± 0.015 |
| Propan-2-ol | NNLS | 155 ± 5.3 | N/A |
Data sourced from a study on the laser and thermal treatments of PG36. nih.gov
Advanced Microscopic Techniques for Morphological Assessment
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology of this compound particles. These techniques provide direct observation of particle shape, aggregation, and surface characteristics.
SEM analysis of PG36 powder has revealed the presence of mostly asymmetric, elongated aggregates with a broad size distribution. nih.govcnr.it These aggregates can sometimes be arranged in parallel and nearly perpendicular rows. researchgate.net Alongside these larger structures, smaller, roundish aggregates with diameters between 15 and 30 nm have also been observed. nih.govresearchgate.net The binding of substituents on the meso positions of the phthalocyanine molecule is thought to favor this rod-like aggregation. nih.gov
In the context of tattoo inks, synchrotron-based ν-XRF mapping has been used to analyze the distribution of PG36 in skin and lymph node tissue. researchgate.net This advanced technique confirmed the polydisperse nature of the pigment, showing large agglomerates up to several micrometers in the skin. researchgate.net The analysis also suggested that smaller particles are more readily transported to the lymph nodes. researchgate.net
These microscopic investigations are crucial for correlating the pigment's physical form with its performance characteristics. For example, finer particle sizes and specific morphologies can lead to enhanced color strength, transparency, and dispersibility in various media. google.comdic-global.com
Photochemical and Environmental Degradation Pathways
Fundamental Mechanisms of Pigment Photodegradation
The interaction of light with a pigment molecule is the primary driver of photochemical degradation. This process begins when the pigment absorbs a photon, elevating it to an electronically excited state. numberanalytics.com The fate of this excited molecule determines whether the pigment's color and structure remain intact or undergo degradation.
Photodegradation of pigments can occur through two primary light-induced mechanisms: direct photolysis and indirect photosensitization.
Photolysis : This process involves the direct absorption of a photon by the pigment molecule, leading to an excited state (P*). numberanalytics.com If the absorbed energy is sufficient, it can directly cause the cleavage of chemical bonds within the molecule, leading to its decomposition and a loss of color. uva.nl For a highly stable molecule like Fastogen Green Y, the extensive halogenation of the phthalocyanine (B1677752) ring enhances its resistance to direct photolytic cleavage.
Photosensitization : In this indirect process, the excited pigment molecule (P*), instead of degrading itself, transfers its excess energy to another nearby molecule, such as molecular oxygen (O₂), which then becomes highly reactive. nih.govscience.gov The pigment acts as a photosensitizer, initiating degradation reactions in its surrounding matrix (e.g., a polymer binder) or being attacked by the reactive species it helps create. nih.govresearchgate.net The excited triplet state of pigments is often implicated in these energy transfers due to its longer lifetime compared to the singlet state. tandfonline.com
When a photosensitizing pigment like this compound transfers its absorbed light energy to molecular oxygen, it can lead to the formation of highly damaging Reactive Oxygen Species (ROS). frontiersin.org These species are the primary agents of oxidative cleavage.
The most significant ROS in pigment degradation include:
Singlet Oxygen (¹O₂) : Formed via energy transfer from the excited triplet state of the pigment to ground-state triplet oxygen. Singlet oxygen is a powerful oxidizing agent that can attack the electron-rich regions of the pigment's conjugated system, leading to bleaching. frontiersin.org This is considered a major pathway for the light-induced fading of many organic pigments. mdpi.com
Superoxide (B77818) Radical (O₂⁻•) : Can be formed through an electron transfer process from the excited pigment to oxygen. researchgate.net While less reactive than singlet oxygen, it can participate in further reactions to produce other ROS, such as hydrogen peroxide. frontiersin.orgmdpi.com
These reactive species can initiate a cascade of oxidative reactions, cleaving the chemical bonds that form the pigment's chromophore (the part of the molecule responsible for color), resulting in the irreversible fading or discoloration of the material. mdpi.com
Fortunately, not every absorbed photon leads to a destructive chemical reaction. Pigment molecules have several non-destructive pathways to dissipate the absorbed energy and return to their stable ground state, which contributes significantly to their lightfastness. tandfonline.comwgtn.ac.nz
These deactivation mechanisms include:
Internal Conversion : A very fast, non-radiative process where the excited molecule relaxes to a lower electronic state, converting the excess energy into vibrational energy, which is then dissipated as heat. bibliotekanauki.pl
Fluorescence : The rapid emission of a photon from the excited singlet state as the molecule returns to the ground state.
Intersystem Crossing and Phosphorescence : The molecule may transition from a singlet excited state to a triplet excited state (intersystem crossing). From the triplet state, it can return to the ground state by emitting a photon, a process known as phosphorescence, which is much slower than fluorescence. tandfonline.com
For highly stable pigments like this compound, these non-destructive deactivation pathways are highly efficient, allowing the molecule to safely dissipate most of the absorbed light energy as heat, which is a key reason for its excellent lightfastness. wgtn.ac.nz
Influencing Factors and Mitigation Strategies for Pigment Durability
Impact of Environmental Stressors on Degradation Kinetics
Different environmental conditions can lead to varied degradation rates. For instance, the degradation of plastics is a multiphase process influenced by the type of polymer, the presence of fillers, and the specific environmental conditions such as sunlight exposure and moisture. acs.org
Substrate and Medium Effects on Photodegradation Mechanisms
The substrate and the medium in which this compound is dispersed significantly impact its photodegradation. The interaction between the pigment and the polymer binder is crucial. Studies on acrylic paints containing phthalocyanine pigments, including PG36, have shown that while the pigments themselves are highly stable, they can influence the degradation kinetics of the acrylic binder. researchgate.net In some cases, phthalocyanine pigments have a photostabilizing effect on the binder. researchgate.net However, one study noted that paints containing chlorobrominated copper phthalocyanine green (PG36) were among the most degraded in their tested samples, suggesting complex interactions. researchgate.net
The composition of the pigment formulation itself is also critical. The presence of additives, fillers, and the specific chemical structure of the pigment can alter its stability. For example, the introduction of bromine and chlorine atoms into the phthalocyanine core enhances the pigment's stability. Furthermore, the dispersion of the pigment within the medium is vital; good dispersion maximizes the pigment's properties and can influence its durability. specialchem.com
Rational Design of Enhanced Photostability Formulations
The rational design of pigment formulations is key to enhancing the photostability of this compound. This involves several strategies:
Pigment Modification: The chemical structure of the pigment is a primary determinant of its stability. The halogenation of the copper phthalocyanine core is a key step in producing the highly stable Pigment Green 36. Further research into the optimal ratio and placement of bromine and chlorine atoms could potentially lead to even more robust pigments.
Use of Additives: The incorporation of stabilizers, such as UV absorbers and hindered amine light stabilizers (HALS), into the formulation can protect both the pigment and the binder from photodegradation. Surface treatments of the pigment particles can also improve their dispersibility and compatibility with the binder, leading to enhanced stability. specialchem.com
Dispersion Technology: Advanced dispersion techniques that ensure a uniform distribution of pigment particles within the binder are crucial. Agglomerates can act as stress points and sites for premature degradation. specialchem.com
By carefully considering these factors, formulators can design high-performance coatings, plastics, and inks that leverage the excellent properties of this compound while mitigating potential degradation pathways, ensuring long-lasting color and performance.
Advanced Material Science and Application Research
Fastogen Green Y in High-Performance Coatings and Inks
This compound, also known as Pigment Green 36 (PG36), is a halogenated copper phthalocyanine (B1677752) pigment valued for its performance in demanding applications like high-performance coatings and inks. Its chemical structure, a copper phthalocyanine core with bromine and chlorine substitutions, provides a bright, yellowish-green hue and remarkable stability. researchgate.net This pigment is insoluble in water and organic solvents, which minimizes migration and ensures color integrity within the final product.
Formulation Strategies for Enhanced Durability and Colorfastness
The exceptional durability and colorfastness of coatings and inks containing this compound stem from its inherent chemical and physical properties. crownpigment.com It exhibits high resistance to light, weather, and solvents, making it a preferred choice for automotive and industrial paints. zeyachem.netepsilonpigments.com
Key Formulation Considerations:
| Parameter | Objective | Method |
| Pigment Dispersion | Achieve uniform particle distribution to prevent flocculation and ensure consistent color. | Use of appropriate dispersing agents and milling techniques to break down agglomerates. google.com |
| Binder Selection | Ensure strong adhesion and compatibility with the pigment to enhance film integrity and durability. | Selection of resins (e.g., acrylic, polyurethane, epoxy) based on the specific application requirements. |
| Solvent System | Provide good solubility for the binder and facilitate even application and film formation. | Choice of solvents that do not adversely affect the pigment's stability. |
| Additive Incorporation | Enhance specific properties like UV resistance, flow, and leveling. | Introduction of UV absorbers, stabilizers, and rheology modifiers. saatchi-global.com |
Optimization for UV Degradation Resistance in Coating Applications
This compound is inherently resistant to UV degradation, a critical property for outdoor and automotive applications. crownpigment.com The halogenation of the copper phthalocyanine molecule enhances its stability against the damaging effects of ultraviolet radiation. ranbarr.com
To further optimize UV resistance in coatings, formulators often incorporate UV absorbers and hindered amine light stabilizers (HALS). UV absorbers function by preferentially absorbing harmful UV radiation and dissipating it as heat, thereby protecting both the pigment and the binder from degradation. HALS, on the other hand, act as radical scavengers, inhibiting the chemical reactions initiated by UV exposure that can lead to color fading, gloss reduction, and binder breakdown.
Research into polymer-encapsulated pigments has shown promising results for enhancing UV protection. researchgate.net Encapsulating pigments like Phthalocyanine Green in a polymer shell can improve their dispersibility and create a protective barrier against environmental factors, including UV radiation. researchgate.net Studies on cotton fabrics coated with polymer-encapsulated phthalocyanine green aluminum pigments demonstrated excellent UV protection, with the ultraviolet protection factor (UPF) increasing significantly with coating thickness. researchgate.net
This compound in Advanced Display Technologies
The unique spectral properties of this compound make it a crucial component in the manufacturing of color filters for advanced display technologies, including Liquid Crystal Displays (LCDs) and Organic Light-Emitting Diode (OLED) displays. wordpress.comdic-global.com
Pigment Design for Wide Color Gamut (WCG) Color Filters
Achieving a wide color gamut (WCG) is a primary goal in modern display technology, as it allows for the reproduction of a broader and more vibrant range of colors. The spectral characteristics of the pigments used in the color filters are paramount to achieving WCG. researchgate.net this compound (Pigment Green 36) is often used in combination with other pigments, such as C.I. Pigment Blue 15:6, because its absorption spectrum aligns well with the emission spectra of backlight units in LCDs. wordpress.comwordpress.com
To further enhance the color gamut, pigment manufacturers focus on controlling the particle size and distribution of the green pigment. dic-global.com Finer pigment particles can lead to higher transparency and a more vivid color. naturalpigments.com Additionally, slight modifications to the pigment's chemical structure or combining it with other colorants, like yellow pigments (e.g., Pigment Yellow 150 or 185), can fine-tune the spectral properties to meet the specific requirements of standards like DCI-P3. researchgate.netgoogle.com For instance, the development of C.I. Pigment Green 59, a multihalogenated zinc phthalocyanine, has shown superior color reproducibility for the DCI-P3 standard compared to its predecessors. researchgate.net
Optimization for High Brightness and Contrast in Liquid Crystal Display (LCD) and Organic Light-Emitting Diode (OLED) Applications
High brightness and contrast are essential for superior image quality in both LCD and OLED displays. The properties of the pigments in the color filters play a significant role in achieving these characteristics. dic-global.com Pigments with high transparency and minimal light scattering are desirable as they allow more light from the backlight (in LCDs) or the emissive layer (in OLEDs) to pass through, resulting in a brighter display. wordpress.com
For this compound, optimization for high brightness and contrast involves precise control over particle size and shape. dic-global.com Smaller, more uniform pigment particles reduce light scattering, which in turn enhances contrast. wordpress.com DIC Corporation, a major pigment manufacturer, developed the G58 series of green pigments, which achieved a significant increase in brightness and contrast by reducing particle size and improving transparency. dic-global.comwordpress.com This allows for excellent picture quality even with reduced backlight intensity, contributing to energy savings. dic-global.comwordpress.com
In some cases, alternative central metals to copper, such as zinc, have been explored to further enhance performance characteristics. wordpress.com
Development of Nanopigment Systems for Advanced Display Filters
The move towards nanopigment systems represents a significant advancement in color filter technology. Nanopigments, with particle sizes typically below 100 nanometers, offer several advantages over conventional pigments, including higher transparency, improved color strength, and better dispersion stability. google.comsaatchi-global.com
For advanced display filters, the development of nanopigment systems based on this compound focuses on creating highly stable and uniform dispersions. This can be achieved through various methods, including salt-kneading and milling techniques, often in the presence of a dispersing agent or a resin. google.comgoogle.com The goal is to produce primary particles in the sub-micron range, which is crucial for applications requiring high transparency and sharpness, such as LCD color filters. google.com
The use of nanopigments allows for the creation of thinner color filter layers without compromising color performance. This is particularly important for the latest generation of displays, which are becoming increasingly thin and energy-efficient.
Role of Dispersants in Pigment Dispersion Stability for Color Filters
The stability of pigment dispersions is a critical factor in the manufacturing of high-quality color filters for liquid crystal displays (LCDs). This compound, a halogenated copper phthalocyanine pigment, requires the use of dispersants to achieve the necessary fine and stable particle size for optimal performance. pigmentpigment.comisuct.ru The primary function of these dispersants is to prevent the agglomeration of pigment particles, which can lead to issues such as reduced color intensity, light scattering, and poor shelf-life of the color resist ink. isuct.ruresearchgate.net
Dispersants work by being adsorbed onto the surface of the pigment particles, providing a stabilizing layer. This can be achieved through various chemical interactions, including van der Waals forces and anchor groups with a high affinity for the pigment surface. researchgate.net For phthalocyanine pigments like this compound, which are used in the green and blue pixels of color filters, specific types of dispersants are employed to ensure compatibility and performance. pigmentpigment.comwordpress.com These often include polymeric dispersants with functional groups that have a strong affinity for the pigment.
Research has shown that the effectiveness of a dispersant is dependent on its chemical structure and its interaction with both the pigment and the solvent medium. For instance, block copolymers containing a block with an affinity for the solvent and another block with a nitrogen-containing functional group have been found to provide excellent dispersion stability. wipo.int The amine number of the dispersant, which is a measure of its basicity, is also a crucial parameter, with optimal ranges identified for achieving both high contrast and good dispersion stability. wipo.int
Furthermore, the development of pigment derivatives with specific functional groups, such as sulfonic acid or carboxylic acid groups, can improve the adsorption of the dispersant onto the pigment surface. googleapis.com This enhanced interaction leads to improved dispersion stability and more uniform color films. The use of such derivatives in conjunction with suitable dispersants is a key strategy for producing color filters with high contrast, excellent transparency, and reduced color unevenness. googleapis.com
The following table summarizes the types of dispersants and their roles in stabilizing pigment dispersions for color filters:
| Dispersant Type | Stabilizing Mechanism | Key Benefits |
| Polyalkanolamines | Surfactant action | Long-term storage stability isuct.ru |
| Block Copolymers | Steric hindrance | High contrast and dispersion stability wipo.int |
| Amine Polymers | Adsorption via amine groups | Improved chromaticity and storage stability google.com |
| Pigment Derivatives | Enhanced dispersant adsorption | Uniform color films and high contrast googleapis.com |
Research on Hybrid Dye-Pigment Systems in Color Filter Technology
To enhance the performance of color filters, researchers have explored the use of hybrid systems that combine both dyes and pigments. researchgate.net This approach aims to leverage the advantages of both types of colorants: the high durability and lightfastness of pigments like this compound, and the excellent color properties, such as sharp absorption bands and high tinctorial strength, of dyes. snu.ac.kr
In a typical hybrid system, a dye is incorporated into a pigment dispersion. researchgate.net For example, a synthesized azo dye has been used in conjunction with a Fastogen Green series pigment (G58) to create a hybrid ink. researchgate.net The study found that the resulting color filter exhibited suitable physical properties for use in liquid crystal displays. researchgate.net The key challenge in developing these systems is ensuring the solubility and stability of the dye within the pigment dispersion. researchgate.net
The selection of the dye and its compatibility with the pigment and the dispersion medium are critical. Research has focused on developing dyes with high durability, often by modifying the chromophores of organic pigments. snu.ac.kr Phthalocyanine derivatives, for instance, have been synthesized to create dyes with improved thermal stability and optical properties for use in green color filters. snu.ac.krresearchgate.net
The table below outlines a study on a hybrid ink system utilizing a Fastogen Green pigment:
| Component | Material | Role |
| Pigment | Fastogen Green G58 | Provides high durability and lightfastness researchgate.net |
| Dye | Synthesized Azo Dye | Enhances color properties researchgate.net |
| Dispersant | Disperbyk 2001 | Stabilizes the pigment-dye mixture researchgate.net |
| Binder | Acrylate-based | Forms the film of the color resist researchgate.net |
| Solvent | PGMEA | Dissolves components and controls viscosity researchgate.net |
Novel Applications in Specialized Polymeric Systems
Integration into Food Packaging Materials (Focus on material performance and migration characteristics)
The use of pigments like this compound (C.I. Pigment Green 36) in food packaging materials necessitates a thorough evaluation of their performance and, crucially, their migration characteristics. nih.gov Migration is the transfer of substances from the packaging material into the food, and it is influenced by various factors, including the type of polymer, the nature of the food, storage temperature, and contact time. mdpi.comresearchgate.net
Studies have been conducted to assess the migration of substances from colored plastics. In one study, C.I. Pigment Green 7, a related phthalocyanine pigment, was blended into polypropylene (B1209903) to create test samples. food.gov.uk The migration was tested using food simulants such as 95% ethanol (B145695) and isooctane (B107328). food.gov.uk The results indicated that migration is generally low, with no migration detected from LDPE into aqueous simulants like 10% ethanol and 3% acetic acid. food.gov.uk However, the type of food simulant can significantly affect the migration level; for instance, 95% ethanol was found to be more aggressive for PET, while isooctane was more severe for polyolefins. food.gov.uk
The chemical and physical properties of the pigment itself play a role in its migration potential. The molecular weight and polarity of a substance can influence its diffusion within the polymer matrix. researchgate.net Generally, substances with higher molecular weights tend to have lower migration rates. researchgate.net The presence of additives in the polymer can also impact migration, although the effects can be complex and compound-specific. food.gov.uk
The following table summarizes factors influencing the migration of colorants from food packaging:
| Factor | Influence on Migration | Reference |
| Packaging Material | The type of polymer (e.g., PET, LDPE, PP) and its permeability affect the rate of diffusion. | mdpi.comfood.gov.uk |
| Food Characteristics | Fatty or liquid foods have a higher capacity to absorb migrating substances. | mdpi.com |
| Storage Conditions | Higher temperatures and longer storage times can increase the extent of migration. | mdpi.com |
| Migrant Properties | The molecular weight, polarity, and solubility of the colorant influence its mobility. | researchgate.net |
| Additives | The presence of other substances in the polymer can either increase or have no significant effect on migration. | food.gov.uk |
It is important to note that while migration from polymers is a concern, studies have also indicated that for certain pigments embedded in a polymer matrix, the migration is unlikely, leading to negligible risk of exposure. europa.eu
Incorporation into Artificial Leather and Other High-Durability Polymers
This compound, also known as C.I. Pigment Green 36, is utilized in the coloration of high-durability polymers such as those used in artificial leather. nih.govzeyachem.net The selection of a pigment for these applications is dependent on its ability to withstand the processing conditions and to provide long-lasting color without migrating or degrading. zeyachem.netdic-global.com
For artificial leather, which is often based on polyurethane (PUR) or polyvinyl chloride (PVC), pigments must exhibit excellent resistance to the solvents used in the manufacturing process to prevent migration. zeyachem.netsollyd.com They also need to have good heat stability to endure the high temperatures involved in polymer processing. dic-global.comsollyd.com Phthalocyanine pigments are known for their excellent heat resistance, lightfastness, and migration resistance, making them suitable for coloring a wide range of resins and plastics. zeyachem.net
In addition to artificial leather, this compound is used in other durable polymer systems. Its applications include coloring polyvinyl chloride (PVC), polyethylene, and other plastics. ontosight.ai The pigment's good dispersibility and resistance to bleeding are key properties for its use in plastics. dic-global.com Furthermore, its excellent weather fastness makes it suitable for outdoor applications. specialchem.com
The table below highlights the key properties of this compound that make it suitable for high-durability polymers:
| Property | Relevance to High-Durability Polymers |
| Heat Resistance | Withstands high temperatures during polymer processing without degradation. dic-global.comsollyd.com |
| Lightfastness | Resists fading when exposed to light, ensuring long-term color stability. zeyachem.net |
| Migration Resistance | Prevents the colorant from moving to the surface of the polymer or into adjacent materials. zeyachem.netatamanchemicals.com |
| Solvent Resistance | Resists dissolving in solvents used in the manufacturing of materials like artificial leather. zeyachem.net |
| Weather Fastness | Maintains its color and integrity when exposed to outdoor environmental conditions. specialchem.com |
The use of high-performance pigments like this compound contributes to the production of durable and aesthetically pleasing consumer and industrial products, from artificial leather goods to various plastic components. decisionchem.comsunchemical.com
Computational Chemistry and Modeling Studies
Quantum Mechanical Approaches to Electronic Structure and Spectroscopy
Quantum mechanical (QM) methods are fundamental to understanding the electronic behavior of molecules, which in turn governs their color and spectroscopic signatures. For complex systems like phthalocyanine (B1677752) pigments, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used and effective computational tools. researchgate.netnih.govtandfonline.com
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has proven to be a robust method for predicting the ground-state properties of phthalocyanine molecules, including Fastogen Green Y. researchgate.netnih.gov By calculating the electron density, DFT can determine optimized molecular geometries, such as bond lengths and angles, and provide insights into the planar or non-planar nature of the phthalocyanine core. nih.gov For instance, studies on halogenated copper phthalocyanines have shown that structural deformations, rather than purely electronic effects, are the primary cause of the green color. researchgate.net These deformations, particularly the non-planar distortion of the phthalocyanine chromophore, significantly alter the Highest Occupied Molecular Orbital (HOMO) and HOMO-1 energy levels, leading to the observed red-shift in the absorption spectra. researchgate.net
Different functionals can be employed within the DFT framework, and their selection can influence the accuracy of the results. The B3LYP hybrid functional is a popular choice and has been shown to provide accurate predictions of molecular geometries and electronic properties for phthalocyanine systems. researchgate.netnih.gov Quantum chemical calculations using the DFT/B3LYP method with a 6-311G basis set have been successfully used to optimize the structures of various metallophthalocyanines, confirming the planar arrangement of the metal atom within the phthalocyanine nucleus. nih.gov Furthermore, DFT calculations allow for the determination of global reactivity descriptors, such as the HOMO-LUMO energy gap, which is a key indicator of the chemical stability of the molecule. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
To understand the color of this compound, it is essential to study its electronic excited states and optical properties. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for this purpose, allowing for the calculation of vertical excitation energies and the simulation of UV-Vis absorption spectra. researchgate.netscielo.org.za
Research has demonstrated that TD-DFT, when coupled with an appropriate exchange-correlation functional, can accurately predict the absorption wavelengths and spectral shifts observed experimentally for halogenated copper phthalocyanines. researchgate.net A comparative study of 22 different functionals found that the B3LYP functional yielded the most accurate vertical excitation energies and UV-Vis spectra for these compounds. researchgate.net The calculations reveal that the characteristic green color arises from significant red-shifts of both the Soret and Q bands in the electronic spectrum. researchgate.net These shifts are a direct consequence of the structural deformations induced by halogenation. researchgate.net
It is important to note that the choice of functional can be critical, as some, like the generalized gradient approximation method BP86, have also been reported to produce results consistent with experimental data for the excited states of porphyrin-related dyes. researchgate.net Discrepancies between calculated and experimental spectra can sometimes be attributed to solvent effects, which are not always accounted for in gas-phase TD-DFT calculations. scielo.org.za
Predictive Modeling of UV-Vis and Other Spectroscopic Signatures
The predictive power of TD-DFT allows for the simulation of UV-Vis spectra, which can be directly compared with experimental measurements. researchgate.net By converting experimental transmittance data to absorbance using the Beer-Lambert law, a direct comparison with the calculated absorption spectra can be made. researchgate.net This comparison serves as a validation of the computational model and provides a deeper understanding of the electronic transitions responsible for the observed absorption bands.
For example, TD-DFT calculations on halogenated copper-phthalocyanines have successfully reproduced the large red-shifts in the Soret and Q bands that give rise to the green color. researchgate.net Furthermore, computational studies can elucidate the effects of substituents and structural modifications on the spectroscopic signatures. This predictive capability is invaluable for designing novel pigments with tailored optical properties, potentially leading to the development of halogen-free green pigments to comply with environmental regulations. researchgate.net
Molecular Dynamics and Intermolecular Interaction Analysis
While quantum mechanics is essential for understanding the intrinsic electronic properties of a single molecule, the behavior of pigments in real-world applications is heavily influenced by their interactions with the surrounding environment, such as solvents or a polymer matrix. Molecular dynamics (MD) simulations are a powerful computational technique to study these intermolecular interactions and the dynamic behavior of molecules over time.
Simulation of Solute-Solvent Interactions and Environmental Effects
Classical molecular dynamics simulations can provide a detailed, atomistic description of the interactions between a pigment molecule like a copper phthalocyanine (CuPc) and solvent molecules, typically water. aip.org These simulations employ force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates. To accurately model the solute-solvent interactions, the force field parameters, particularly the electrostatic charges on the atoms of the pigment, are often derived from quantum mechanical calculations using methods like the Merz-Kollman procedure. aip.org
Conformer Analysis and Structural Dynamics
Despite these challenges, molecular dynamics simulations can explore the conformational space and structural dynamics of phthalocyanine systems. For instance, MD simulations have been employed to study the self-assembly of phthalocyanine-peptide conjugates, revealing how different kinetic pathways can lead to distinct nanostructures with different thermodynamic stabilities. chinesechemsoc.org These simulations provide insights into the face-to-face stacking and staggering of the phthalocyanine units, which are crucial for understanding the properties of the resulting aggregates. chinesechemsoc.org In the context of biological systems, MD simulations have been used to investigate the interaction of phthalocyanines with proteins, such as their binding to the spike protein of SARS-CoV-2, highlighting their potential in biomedical applications. researchgate.net These simulations can track the root-mean-square deviation (RMSD) of the protein structure over time to assess its stability in the presence of the ligand. scirp.org
Advanced Modeling of Pigment-Material Interactions and Performance
Computational chemistry and molecular modeling have become indispensable tools for investigating the behavior of pigments at a molecular level. For complex pigments like this compound, a polychlorobromo copper phthalocyanine (C.I. Pigment Green 36), these advanced modeling techniques provide critical insights into its performance characteristics within various material systems, such as polymers and coatings. nih.gov
Simulation of Pigment Dispersion and Aggregation Behavior
The performance of a pigment, including its color strength and stability, is highly dependent on its dispersion state within a medium. researchgate.netresearchgate.net Aggregation, the tendency of pigment particles to clump together, can negatively impact these properties. Computational simulations are employed to understand and predict the dispersion and aggregation behavior of phthalocyanine pigments like this compound.
Thermodynamic models, such as the Peng-Robinson Equation of State, have been successfully applied to study the formation of phthalocyanine green nanoparticles. nih.gov In these simulations, the pigment is treated as a solute, while other components act as solvents or anti-solvents. By modeling the phase equilibrium and volume expansion under different conditions, researchers can predict the optimal parameters (e.g., temperature, pressure, and concentration) to achieve minimal particle size and prevent aggregation. nih.gov For instance, one study utilized a Box–Behnken experimental design to optimize the precipitation of Phthalocyanine Green, determining that a temperature of 308.1 K, a pressure of 19.98 MPa, and a solute concentration of 33.57 mg/mL would yield an optimal particle size of approximately 27.11 nm. nih.gov
Molecular dynamics (MD) simulations are another powerful technique. These simulations model the interactions between pigment molecules and the surrounding polymer matrix or solvent. Key factors influencing aggregation include:
Solvent Polarity: The aggregation of copper phthalocyanines is strongly influenced by the polarity of the solvent. ru.nl
Intermolecular Forces: Van der Waals forces and π-π stacking interactions between the large, aromatic phthalocyanine rings are primary drivers of aggregation.
Steric Hindrance: The bulky bromine and chlorine atoms on the periphery of the this compound molecule can create steric hindrance that influences how the molecules stack and aggregate. researchgate.net
Studies on halogenated copper phthalocyanine pigments in polymer masterbatches show that achieving a homogeneous particle size distribution is critical for proper dispersion. researchgate.netscribd.com Simulations can model the effect of different processing parameters and additives, such as various waxes, on the final dispersion state. researchgate.netresearchgate.net By predicting the interactions between the pigment surface, additives, and the polymer, these models help optimize formulations for improved color strength and reduced particle agglomeration. researchgate.net
Table 1: Factors Influencing Pigment Aggregation in Simulations
| Factor | Description | Impact on Aggregation |
| Solvent/Polymer Polarity | The dielectric constant and polarity of the medium surrounding the pigment particles. | Higher polarity can increase aggregation for certain phthalocyanines. ru.nl |
| Pigment Concentration | The amount of pigment present in the system. | Higher concentrations generally lead to increased aggregation. |
| Temperature | The system's temperature during processing and use. | Can affect both kinetic and thermodynamic aspects of aggregation. |
| Additives/Dispersants | Molecules designed to adsorb onto the pigment surface. | Can provide steric or electrostatic repulsion to prevent aggregation. google.com |
| Shear Forces | Mechanical forces applied during processing (e.g., in an extruder). | High shear can break down agglomerates but may not prevent re-aggregation without proper stabilization. researchgate.net |
Predictive Modeling of Photodegradation Mechanisms
This compound is known for its excellent lightfastness, but like all organic pigments, it is susceptible to degradation upon prolonged exposure to UV radiation. union-pigment.com Predictive modeling plays a crucial role in understanding the complex mechanisms of this photodegradation.
The photodegradation of halogen-substituted copper phthalocyanines is a complex process due to the potential for a wide variety of fragmentation patterns. nih.gov Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are used to model these degradation pathways. DFT calculations can predict the electronic structure of the pigment molecule and identify the bonds most likely to break when the molecule absorbs light energy. gdut.edu.cn
For a molecule like this compound, key aspects modeled include:
Excited State Dynamics: Simulating how the molecule behaves after absorbing a photon and entering an electronically excited state.
Reaction with Environmental Species: Modeling the interaction of the excited pigment molecule with oxygen and water, which often leads to the formation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) (O₂⁻). gdut.edu.cn These ROS can then attack the pigment's macrocycle, leading to its breakdown. gdut.edu.cn
Bond Dissociation Energies: Calculating the energy required to break the various bonds within the molecule, such as the C-Br, C-Cl, and bonds within the phthalocyanine ring. This helps to predict the initial steps of degradation.
Furthermore, machine learning approaches, such as Artificial Neural Networks (ANN), are emerging as powerful tools for predicting photocatalytic degradation. tandfonline.comrsc.org These models can be trained on experimental data, including parameters like initial pollutant concentration, pH, and light intensity, to predict the degradation efficiency. tandfonline.com While specific ANN models for this compound are not widely published, the methodology has been successfully applied to other dyes and organic pollutants, demonstrating its potential for predicting pigment longevity and optimizing stabilized formulations. tandfonline.comrsc.org
Emerging Research Directions and Future Perspectives
Next-Generation Pigment Design for Sustainable Technologies
The demand for sustainability is a primary driver in the modern pigment industry, compelling a shift from traditional, sometimes hazardous materials to more eco-friendly alternatives. azom.comfuturemarketinsights.com Research is increasingly focused on developing next-generation pigments that not only deliver exceptional performance but also align with stringent environmental regulations and consumer expectations for sustainable products. futuremarketinsights.compcimag.com
A key area of innovation is the development of more sustainable manufacturing processes. pigmentmarkets.com For halogenated phthalocyanines like Fastogen Green Y, traditional synthesis often involves high temperatures and the use of substances like sulfuric acid. Emerging research, however, is exploring solvent-free synthesis routes to minimize environmental impact. One such advanced method is mechanochemical halogenation, where copper phthalocyanine (B1677752) is treated with chlorine gas in a ball mill, a process that can eliminate liquid waste and significantly reduce energy consumption. The design of sustainable process chemicals derived from renewable raw materials is a guiding principle in this new development work. omya.com
Furthermore, the concept of "next-generation pigments" extends to their functionality in sustainable technologies. clariant.com For instance, modern pigments are being engineered to enhance the signal transmission and reflection for RADAR and LiDAR systems used in autonomous vehicles, a testament to their evolving role in technology. azom.com As industries from automotive to packaging and construction seek high-quality, eco-friendly colorants, the development of pigments like this compound with improved environmental profiles and advanced functionalities represents a significant growth area. lucintel.comfuturemarketinsights.com Companies are actively introducing new ranges of heavy-metal-free and bio-based pigments to meet this demand. futuremarketinsights.comclariant.com
Interdisciplinary Research in Pigment Chemistry and Materials Engineering
The development of advanced pigments is no longer confined to the domain of pure chemistry. It increasingly relies on a synergistic, interdisciplinary approach that integrates chemistry, materials science, chemical engineering, and even microbiology. jazbaachemicals.comomya.com This collaborative research is essential for creating pigments with enhanced properties such as superior color strength, long-term stability, and compatibility with diverse applications. jazbaachemicals.com
The interface between art and science, for example, provides a fertile ground for collaborative projects, using historical artists' materials to teach and research chemical concepts like redox chemistry. acs.orgacs.org In an industrial context, research and development teams comprise scientists from various disciplines, including chemists, physicists, material scientists, and engineers, all contributing their unique perspectives. jazbaachemicals.comomya.com
For a pigment like this compound, this interdisciplinary approach is crucial. Pigment chemical engineering focuses on designing pigments through both physical and chemical methods to yield new products with improved properties and novel functionalities. omya.com This involves studying all aspects of wet and dry pigment engineering, from grinding and classification to surface treatments and the synthesis of specific polymers for new applications. omya.com The collaboration between pigment chemists and materials engineers can lead to innovations in how this compound is incorporated into various matrices like polymers and coatings, optimizing its performance and durability. dic-global.com Such research enables the precise control of particle size and surface characteristics, which are critical for achieving desired coloristic properties and ensuring minimal migration in final applications. dic-global.com
Advancements in Characterization and Computational Methodologies
Understanding the relationship between a pigment's structure and its properties is fundamental to its improvement. Recent years have seen remarkable advancements in analytical techniques that allow for deeper insights into the chemical composition and physical properties of pigments. mdpi.commdpi.com These state-of-the-art methods are often non-destructive, which is particularly crucial in fields like cultural heritage, but the principles are broadly applicable to industrial pigment analysis. mdpi.commdpi.com
Advanced spectroscopic and chromatographic techniques are at the forefront of pigment characterization.
Spectroscopy : Techniques like Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Fluorescence (XRF) provide detailed information about the molecular structure and elemental composition of pigments. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy has also been used to characterize certain types of pigments by analyzing their free radical content. nih.gov
Chromatography : High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), allows for the precise separation, identification, and quantification of pigment components. researchgate.netjmb.or.kr These methods have revolutionized the understanding of pigment diversity and composition. researchgate.net
In parallel with experimental techniques, computational methodologies are playing an increasingly vital role.
Computational Fluid Dynamics (CFD) : CFD simulations are used to understand and visualize flow phenomena in processes like the gas-to-particle conversion for generating nanoscale organic pigments. tandfonline.com
Crystal Structure Prediction : For organic pigments, polymorphism—the ability to exist in multiple crystal forms—is common and significantly affects properties like color and stability. ru.nliucr.org Computational tools can predict possible crystal structures from molecular data, which can then be validated against experimental data from X-ray Powder Diffraction (XRPD), even when only low-quality data is available. ru.nliucr.org
Quantum Theory and Modeling : Semiclassical quantum theory can be used to model the optical response of organic pigments. mdpi.com By combining these theoretical models with multiparametric optimization algorithms, researchers can predict the optical properties of pigments based on their environment. mdpi.com
These advanced characterization and computational tools provide researchers with an unprecedented ability to analyze the structure of this compound, predict its behavior, and systematically engineer its properties for enhanced performance.
Future Challenges and Opportunities in this compound Research
The path forward for this compound and the broader organic pigment market is marked by both significant challenges and promising opportunities. lucintel.comfuturemarketinsights.com
Challenges:
High Production Costs : The synthesis of high-performance pigments often involves complex processes and significant investment in technology, which can lead to high production costs. lucintel.com
Volatile Raw Material Prices : Organic pigments rely on raw materials that can experience significant price fluctuations, impacting profit margins and supply chain stability. futuremarketinsights.com
Stringent Environmental Regulations : Compliance with global regulations like REACH requires substantial investment in clean manufacturing technologies and potential product reformulation, which can be a barrier for some manufacturers. azom.comfuturemarketinsights.com Meeting these evolving standards is a continuous challenge. futuremarketinsights.com
Technical Assessments : Ensuring color stability under various conditions such as heat, light, and pH requires specialized equipment and meticulous testing processes. azom.com
Opportunities:
Growing Demand for High-Performance Pigments : Industries are increasingly seeking pigments that offer superior color strength, durability, and stability, driving the market for high-performance products like this compound. lucintel.comopenpr.com
Shift Towards Sustainable and Eco-Friendly Products : Rising consumer awareness and regulatory pressure are creating a strong market for sustainable, non-toxic, and eco-friendly pigments. futuremarketinsights.com This trend provides a significant opportunity for pigments that can be produced via greener processes or are themselves bio-based. futurevvorld.com
Innovation in Applications : The use of pigments is expanding into new technological areas, from digital displays to advanced coatings for the automotive and construction industries. lucintel.comresearchgate.net For example, there is a push to develop pigments for color filters that can meet the standards for wide color-gamut displays like DCI-P3. researchgate.net
Untapped Natural Sources : While this compound is a synthetic pigment, the broader field is exploring novel pigments from sources like bacteria and microalgae, which could inspire new synthetic structures or more sustainable production methods in the long term. fespa.combohrium.com
For this compound, the future lies in leveraging its high-performance characteristics while addressing the challenges of cost and sustainability through innovation in synthesis and processing. Continued interdisciplinary research and the application of advanced analytical and computational tools will be key to unlocking new opportunities and solidifying its role in a technologically advanced and environmentally conscious market.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
